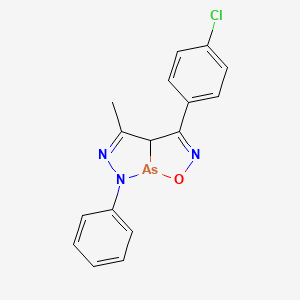![molecular formula C19H18N3O4S2+ B12813855 Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)- CAS No. 13057-93-7](/img/structure/B12813855.png)
Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Cephaloridine can be synthesized from cephalotin and pyridine through a deacetylation process. The reaction involves heating an aqueous mixture of cephalotin, thiocyanate, pyridine, and phosphoric acid for several hours. After cooling, the mixture is diluted with water, and the pH is adjusted with a mineral acid, leading to the precipitation of cephaloridine thiocyanate salt .
Análisis De Reacciones Químicas
Cephaloridine undergoes various chemical reactions, including:
Oxidation: Cephaloridine can be oxidized under specific conditions, leading to the formation of reactive metabolites.
Reduction: Reduction reactions can modify the cephalosporin ring structure.
Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cephaloridine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in veterinary medicine to treat bacterial infections in animals.
Industry: Utilized in the production of cephalosporin antibiotics and related compounds.
Mecanismo De Acción
Cephaloridine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Additionally, cephaloridine’s toxicity may be related to the formation of reactive metabolites by cytochromes P-450 or the destabilization of the β-lactam ring .
Comparación Con Compuestos Similares
Cephaloridine is similar to other first-generation cephalosporins, such as cephalothin and cefaclor. it has unique properties that distinguish it from these compounds:
Cephalothin: Cephalothin possesses an acetoxy group at position three, which is metabolized to a less active compound, desacetylcephalothin.
Cephaloridine’s unique structure, including its zwitterionic nature at physiological pH, contributes to its distinct pharmacological and toxicological profile .
Propiedades
Número CAS |
13057-93-7 |
|---|---|
Fórmula molecular |
C19H18N3O4S2+ |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/p+1/t15-,18-/m1/s1 |
Clave InChI |
CZTQZXZIADLWOZ-CRAIPNDOSA-O |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4 |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



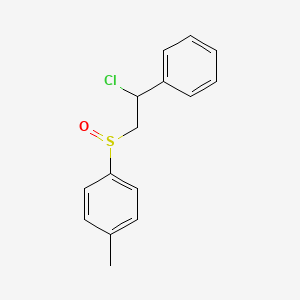

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
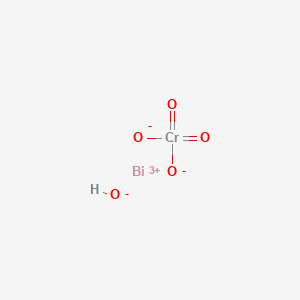
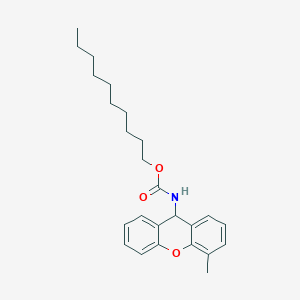
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
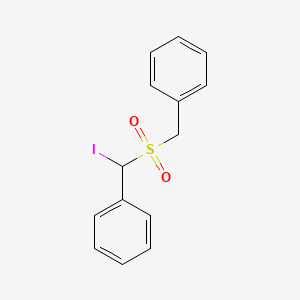
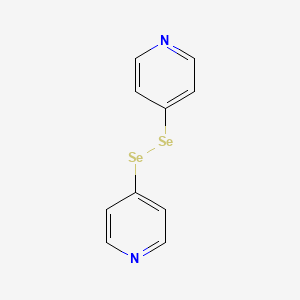
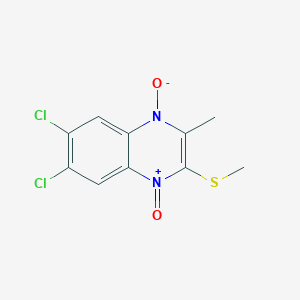

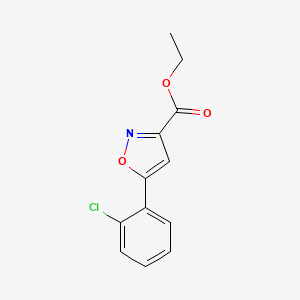
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
